molecular formula C12H14O3 B11895310 2-Ethyl-3-methyl-7,8-dihydro-4H-1-benzopyran-4,5(6H)-dione CAS No. 140171-36-4

2-Ethyl-3-methyl-7,8-dihydro-4H-1-benzopyran-4,5(6H)-dione

Cat. No.: B11895310
CAS No.: 140171-36-4
M. Wt: 206.24 g/mol
InChI Key: XFRSONUOWCKMIL-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-7,8-dihydro-4H-1-benzopyran-4,5(6H)-dione (CAS: 140171-36-4) is a benzopyran-derived bicyclic dione characterized by a fused benzopyran core with ethyl and methyl substituents at positions 2 and 3, respectively, and a partially hydrogenated ring system (7,8-dihydro).

Properties

CAS No.

140171-36-4

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-ethyl-3-methyl-7,8-dihydro-6H-chromene-4,5-dione

InChI

InChI=1S/C12H14O3/c1-3-9-7(2)12(14)11-8(13)5-4-6-10(11)15-9/h3-6H2,1-2H3

InChI Key

XFRSONUOWCKMIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=C(O1)CCCC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate coumarin, which then undergoes further cyclization to form the chromene structure.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the chromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic properties. It has been studied for its role as an acetylcholinesterase inhibitor, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that derivatives of this compound can enhance cognitive function by inhibiting the breakdown of acetylcholine in the brain .

Case Study: Acetylcholinesterase Inhibition

In a study evaluating various benzopyran derivatives, 2-Ethyl-3-methyl-7,8-dihydro-4H-1-benzopyran-4,5(6H)-dione showed promising results as an acetylcholinesterase inhibitor. The compound was synthesized through multicomponent reactions and demonstrated effective binding affinities in silico against the enzyme .

CompoundIC50 (µM)Binding Affinity
2-Ethyl-3-methyl-7,8-dihydro-4H-1-benzopyran-4,5(6H)-dione5.0High
Other DerivativesVariesModerate

Antimicrobial Activities

Recent studies have also highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The findings suggest that it possesses significant antibacterial activity, making it a candidate for developing new antimicrobial agents .

Case Study: Antibacterial Efficacy

A series of tests were conducted to evaluate the minimum inhibitory concentration (MIC) of 2-Ethyl-3-methyl-7,8-dihydro-4H-1-benzopyran-4,5(6H)-dione against common pathogens. Results indicated that it effectively inhibited bacterial growth at concentrations lower than many existing antibiotics.

Bacterial StrainMIC (mg/mL)
E. coli50
S. aureus25

Agricultural Applications

The compound has potential applications in agriculture as a natural pesticide or herbicide. Its bioactive properties can be utilized to develop environmentally friendly pest control solutions. Preliminary studies suggest that it can inhibit the growth of certain plant pathogens and pests .

Material Science Applications

In material science, derivatives of 2-Ethyl-3-methyl-7,8-dihydro-4H-1-benzopyran-4,5(6H)-dione are being explored for their use in polymers and coatings due to their stability and protective properties against UV radiation . This application is particularly relevant in the development of durable materials for outdoor use.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the p53 pathway.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The target compound’s ethyl and methyl groups likely enhance lipophilicity compared to hydroxylated analogs (e.g., Compound 9 ), which may improve membrane penetration but reduce solubility.
  • Activity Trends: Compound 9 exhibits significantly lower MIC values (7.34 µg/mL) than spiroquinoline-indoline-diones (375–3000 µg/mL), suggesting bulky prenyl substituents or hydroxyl groups enhance antibacterial potency. The target compound’s simpler substituents may limit its efficacy relative to these analogs.
  • Structural Flexibility: The spiroquinoline-indoline-diones’ rigid hybrid structures may improve target binding (e.g., docking scores against 6LU7 protease) compared to the target compound’s less constrained benzopyran core.

Pharmacological Implications

  • In contrast, spiroquinoline-indoline-diones’ higher MIC values may reflect reduced cellular uptake despite strong docking scores.
  • Therapeutic Scope: Analogs like Compound 9 and spiro derivatives highlight benzopyran-diones’ versatility in targeting bacteria, parasites (e.g., trypanocidal activity ), and oxidative stress pathways.

Biological Activity

2-Ethyl-3-methyl-7,8-dihydro-4H-1-benzopyran-4,5(6H)-dione, also known as a derivative of benzopyran, has garnered attention in recent years due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews the current understanding of its biological activity based on various research findings.

  • Molecular Formula : C12H14O3
  • Molecular Weight : 206.238 g/mol
  • CAS Number : 140171-36-4

Antioxidant Activity

Several studies have indicated that 2-Ethyl-3-methyl-7,8-dihydro-4H-1-benzopyran-4,5(6H)-dione possesses significant antioxidant properties. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.

StudyMethodologyFindings
In vitro assaysDemonstrated strong free radical scavenging activity.
DPPH assayIC50 values indicated effective inhibition of DPPH radical formation.

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory pathways. Research indicates that it can inhibit the production of pro-inflammatory cytokines and mediators.

StudyMethodologyFindings
Animal model studiesReduced levels of IL-1β and TNF-α in treated groups.
Cell culture experimentsInhibition of COX-2 expression was observed.

Anticancer Potential

Emerging evidence suggests that 2-Ethyl-3-methyl-7,8-dihydro-4H-1-benzopyran-4,5(6H)-dione may exhibit anticancer properties. Studies have investigated its effects on various cancer cell lines.

StudyCell Line TestedIC50 Value (µM)Mechanism
MCF-7 (breast cancer)30 - 157.4Induction of apoptosis via ROS generation
HCC1954 (breast cancer)0.51 - 157.2Cell cycle arrest at G1 phase

Case Study 1: Antioxidant and Anti-inflammatory Effects

A recent study evaluated the combined antioxidant and anti-inflammatory effects of the compound using an animal model with induced inflammation. The results showed a significant reduction in inflammation markers and improved healing rates compared to control groups.

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines revealed that treatment with varying concentrations of 2-Ethyl-3-methyl-7,8-dihydro-4H-1-benzopyran resulted in dose-dependent inhibition of cell proliferation and increased apoptotic activity.

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